molecular formula C19H16F3N3O3S2 B11577262 N-(2,4-dimethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(2,4-dimethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11577262
M. Wt: 455.5 g/mol
InChI Key: YVTLGFRJARSZMD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including methoxy, thiophene, trifluoromethyl, and pyrimidine

Properties

Molecular Formula

C19H16F3N3O3S2

Molecular Weight

455.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H16F3N3O3S2/c1-27-11-5-6-12(14(8-11)28-2)23-17(26)10-30-18-24-13(15-4-3-7-29-15)9-16(25-18)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,26)

InChI Key

YVTLGFRJARSZMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving thiophene-2-carbaldehyde and appropriate amines in the presence of a catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, often using thiolating reagents such as thiourea.

    Coupling with 2,4-Dimethoxyphenyl Acetamide: The final step involves coupling the synthesized pyrimidine derivative with 2,4-dimethoxyphenyl acetamide under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and sulfanyl groups.

    Reduction: Reduction reactions can occur at the pyrimidine ring and the carbonyl group of the acetamide.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and sulfanyl groups.

    Reduction: Reduced forms of the pyrimidine ring and acetamide.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in various organic syntheses.

    Fluvastatin: A statin drug with a different mechanism of action but similar structural complexity.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs like ethyl acetoacetate and other complex molecules like fluvastatin.

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